(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound “(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide” is a chromene-based derivative featuring a benzimidazole moiety, an ethoxyphenyl imino group, and a methoxy substitution at the 8-position of the chromene core. Chromenes (2H-1-benzopyrans) are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects . The 8-methoxy group may contribute to metabolic stability and π-π stacking interactions within enzyme active sites .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethoxyphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4/c1-3-39-24-17-15-23(16-18-24)34-32-25(19-21-7-6-10-28(38-2)29(21)40-32)31(37)33-22-13-11-20(12-14-22)30-35-26-8-4-5-9-27(26)36-30/h4-19H,3H2,1-2H3,(H,33,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHUPFDZLHNQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class, characterized by its diverse biological activities. This article aims to summarize the available research on its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a chromene core with several functional groups:
- Benzimidazole moiety : Imparts potential biological activity.
- Ethoxy and methoxy substituents : Enhance solubility and reactivity.
- Carboxamide group : Known for its pharmacological significance.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that compounds with similar structures have demonstrated IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity of Related Chromene Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces apoptosis |
| Compound B | OVCAR | 3.5 | Inhibits proliferation |
| Compound C | HCT-116 | 4.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives have shown potential as inhibitors of the enzyme 5-lipoxygenase , which plays a critical role in inflammatory processes. The presence of hydrophilic groups in some derivatives correlates with enhanced inhibition of this enzyme .
Enzyme Inhibition
Several studies have focused on the enzyme inhibition capabilities of chromene derivatives. For example, compounds similar to our target have been tested against carbonic anhydrases (CAs), with some showing promising inhibitory activity against tumor-associated isoforms such as hCA IX and hCA XII . This suggests a potential therapeutic application in cancer treatment.
Study 1: Synthesis and Evaluation
In a study conducted by Bousejra-ElGarah et al., various chromone carboxamide derivatives were synthesized and evaluated for their biological activities. Among these, several compounds exhibited significant cytotoxicity against multiple cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions on the chromone nucleus enhance activity .
Study 2: Mechanism Exploration
Another investigation explored the mechanisms through which chromene derivatives exert their biological effects. It was found that these compounds can modulate pathways involved in inflammation and cancer progression by interacting with specific receptors and enzymes, thus highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs differ in substituents on the chromene core, imino group, and benzimidazole/amide regions. Key comparisons include:
Key Observations :
- Triazole-containing analogs (e.g., compounds 1a,b in ) show IC50 values of ~27.89 μM against A549 lung cancer cells, but the benzimidazole moiety in the target compound may offer superior target specificity due to its planar aromatic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
